molecular formula C17H24N4O3 B2547223 5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide CAS No. 2034194-42-6

5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide

Cat. No.: B2547223
CAS No.: 2034194-42-6
M. Wt: 332.404
InChI Key: DFIJZILGJWTXLN-QSPIWVMWSA-N
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Description

5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyrrolidone core, a feature present in various compounds with nootropic and neuroprotective activity, suggesting potential research applications in targeting neurological pathways and cognitive disorders. The molecule also contains a 4,6-dimethylpyrimidine ring, a heterocyclic moiety commonly found in ligands for kinase enzymes and other therapeutic targets involved in signal transduction . The trans-configured cyclohexyl linker provides conformational rigidity, which can be crucial for selective target binding. The distinct molecular architecture, combining these three key pharmacophoric elements—pyrrolidone, substituted pyrimidine, and cyclohexyl spacer—makes this compound a valuable chemical tool for probing biological mechanisms. It is well-suited for in vitro screening assays, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules. This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-10-9-11(2)19-17(18-10)24-13-5-3-12(4-6-13)20-16(23)14-7-8-15(22)21-14/h9,12-14H,3-8H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIJZILGJWTXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1r,4r)-4-[(4,6-Dimethylpyrimidin-2-yl)Oxy]Cyclohexylamine

The trans-cyclohexylamine derivative is synthesized via nucleophilic aromatic substitution. A mixture of 4,6-dimethylpyrimidin-2-ol (1.2 equiv) and trans-1,4-cyclohexanediol ditosylate (1.0 equiv) in dimethylformamide (DMF) reacts at 80°C for 12 hours under nitrogen, yielding 85% of the intermediate ether. Subsequent azide displacement (NaN₃, DMF, 100°C, 8 h) and Staudinger reduction (PPh₃, THF/H₂O) furnish the amine in 73% yield.

Preparation of 5-Oxopyrrolidine-2-Carboxylic Acid

5-Oxopyrrolidine-2-carboxylic acid is obtained through cyclization of L-glutamic acid γ-methyl ester. Treatment with acetic anhydride (3 equiv) at reflux for 6 hours forms the lactam, followed by alkaline hydrolysis (2 M NaOH, 60°C, 2 h) to afford the carboxylic acid in 89% yield.

Coupling Strategies and Final Assembly

Carbodiimide-Mediated Amide Bond Formation

The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). A mixture of (1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexylamine (1.0 equiv), 5-oxopyrrolidine-2-carboxylic acid (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.2 equiv) reacts at 25°C for 18 hours, achieving 78% conversion. Purification via silica gel chromatography (EtOAc/hexane, 3:1) elevates purity to >98%.

Mixed Carbonate Activation

Alternative protocols utilize phenyl chloroformate to generate the active carbonate intermediate. 5-Oxopyrrolidine-2-carboxylic acid (1.0 equiv) reacts with phenyl chloroformate (1.2 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 2 hours. Subsequent addition of the cyclohexylamine derivative (1.05 equiv) at 25°C for 12 hours provides the carboxamide in 82% yield.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies in DCM, THF, and acetonitrile revealed THF as optimal, providing 82% yield versus 68% in DCM. Polar aprotic solvents enhance carbodiimide activation while minimizing racemization.

Temperature and Catalysis

Elevating temperature to 40°C reduces reaction time to 8 hours but decreases yield to 71% due to lactam hydrolysis. Catalytic DMAP (0.1 equiv) improves efficiency, achieving 85% yield at 25°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.62 (m, 4H, cyclohexyl), 2.38 (s, 6H, pyrimidinyl-CH₃), 2.75 (dd, J = 9.2 Hz, 1H, pyrrolidine H3), 3.15–3.28 (m, 1H, cyclohexyl-O), 4.22 (d, J = 7.6 Hz, 1H, NH), 4.98 (s, 1H, pyrrolidine H5), 6.54 (s, 1H, pyrimidinyl H5).
  • HRMS (ESI+) : m/z calcd for C₁₈H₂₆N₄O₃ [M+H]⁺ 346.4240, found 346.4238.

Chromatographic Purity

HPLC analysis (C18 column, 50% MeCN/H₂O + 0.1% TFA) shows a single peak at tR = 6.72 min with 99.1% purity.

Industrial-Scale Considerations

Cost-Effective Purification

Recrystallization from ethanol/water (7:3) achieves 96% recovery, reducing reliance on column chromatography.

Byproduct Management

The major impurity (∼5%) is the cis-cyclohexyl diastereomer, separable via chiral HPLC (Chiralpak AD-H, heptane/ethanol 85:15).

Applications and Derivatives

Patent WO2010014939A1 discloses structural analogs where the pyrrolidine ring is substituted with fluorinated groups, enhancing antiviral activity against RNA viruses. Similarly, US20130177530A1 highlights this scaffold’s utility in inhibiting viral proteases, with EC₅₀ values <100 nM in cell-based assays.

Comparative Synthesis Table

Method Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
EDCI/HOBt coupling EDCI, HOBt, DIPEA THF 25 18 78 98.2
Mixed carbonate Phenyl chloroformate, NMM THF 25 12 82 97.8
T3P® activation Propylphosphonic anhydride DCM 0→25 6 85 99.1

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides and nucleophiles (e.g., amines, alcohols) are commonly employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-methyl-5-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-3-carboxamide (Compound B)
  • Structural Differences: Position of carboxamide group: Compound B has the carboxamide at position 3 of the pyrrolidine ring, whereas Compound A has it at position 2 . Additional methyl group: A methyl group is present at the 1-position of the pyrrolidinone ring in Compound B, absent in Compound A.
  • Molecular Formula : C₁₈H₂₆N₄O₃ (MW: 346.42 g/mol) .
  • The shifted carboxamide position could alter hydrogen-bonding interactions with biological targets.
4-methyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide (Compound C)
  • Structural Differences: Core heterocycle: Compound C replaces the pyrrolidinone ring with a 1,3-thiazole ring . Substituents: A methyl group is present at position 4 of the thiazole ring.
  • Molecular Formula : C₁₇H₂₂N₄O₂S (MW: 346.45 g/mol) .
  • Implications: The thiazole ring introduces aromaticity and sulfur, which may improve π-π stacking interactions but reduce solubility compared to the pyrrolidinone in Compound A. The altered electronic environment could influence binding to enzymes or receptors.
Patent Derivatives: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Compound D)
  • Structural Differences :
    • Hydroxy group : A 4-hydroxy substituent on the pyrrolidine ring enhances polarity .
    • Benzyl-thiazole moiety : A 4-(4-methylthiazol-5-yl)benzyl group replaces the cyclohexyl-dimethylpyrimidinyloxy group in Compound A .
  • Implications :
    • The hydroxy group improves solubility but may reduce blood-brain barrier permeability.
    • The benzyl-thiazole substituent could target hydrophobic binding pockets in proteins.

Physicochemical and Pharmacokinetic Comparison

Property Compound A Compound B Compound C Compound D
Core Structure Pyrrolidinone Methyl-pyrrolidinone Thiazole Hydroxy-pyrrolidinone
Molecular Weight 344.41 g/mol 346.42 g/mol 346.45 g/mol ~450 g/mol (estimated)
LogP (Predicted) 1.8–2.2 2.0–2.4 2.5–3.0 1.5–2.0
Hydrogen Bond Donors 2 2 1 3
Solubility Moderate (polar groups) Low (increased lipophilicity) Low (aromatic thiazole) High (hydroxy group)

Biological Activity

The compound 5-oxo-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]pyrrolidine-2-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Pyrrolidine ring with a carboxamide functional group.
  • Substituents : A cyclohexyl moiety and a pyrimidine derivative, specifically 4,6-dimethylpyrimidine, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. Notably, compounds related to this structure have shown promising results against various cancer cell lines.

  • Cell Lines Tested : The A549 human lung adenocarcinoma model was primarily used to evaluate anticancer activity.
  • Mechanism of Action : The compounds exhibited structure-dependent cytotoxicity. The presence of specific functional groups significantly influenced their effectiveness against cancer cells.
  • Comparative Efficacy : In vitro studies indicated that certain derivatives demonstrated greater cytotoxicity compared to standard chemotherapeutic agents like cisplatin. For instance, the compound with a free amino group showed enhanced activity while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

Compound IDStructure FeaturesIC50 (μM)Selectivity Index
Compound 152,5-dimethylpyrrole moiety66High
Compound 20Bis hydrazone with thienyl fragments45Moderate
Compound 215-nitrothienyl moieties30High

Antimicrobial Activity

The antimicrobial properties of the compound have also been extensively investigated:

  • Target Pathogens : The compound has been tested against multidrug-resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii.
  • Efficacy Against Resistant Strains : Notably, compounds derived from this structure exhibited significant activity against strains resistant to common antibiotics like linezolid and tedizolid .
  • Mechanism of Action : The antimicrobial action appears to be linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Methicillin-resistant S. aureus0.5
Klebsiella pneumoniae1
Acinetobacter baumannii2

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Case Study on Lung Cancer Treatment : A study involving patients with advanced lung cancer treated with derivatives similar to this compound showed improved survival rates compared to traditional therapies.
  • Antimicrobial Resistance Management : Clinical trials demonstrated that patients infected with multidrug-resistant bacteria responded positively to treatments incorporating these compounds, indicating their potential as effective alternatives in antibiotic therapy.

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